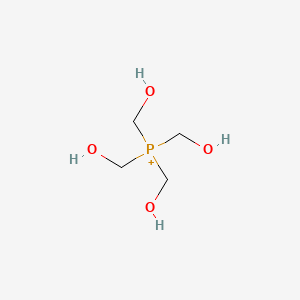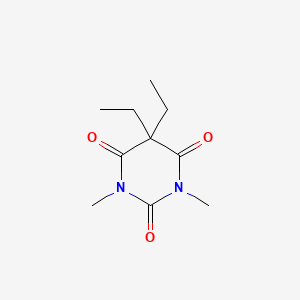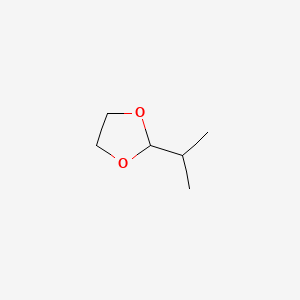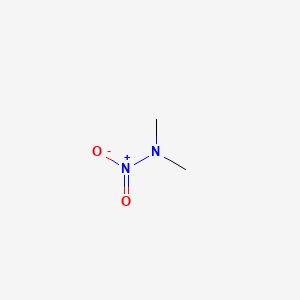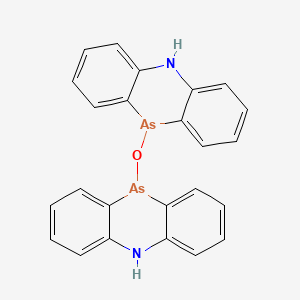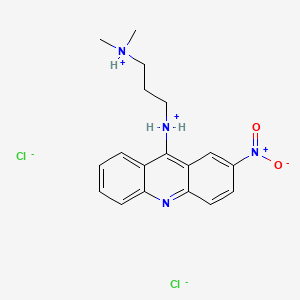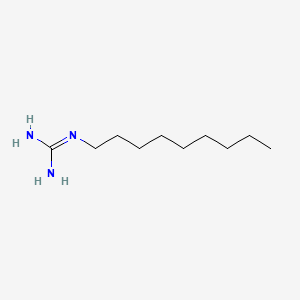
(R)-quinacrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-quinacrine is a quinacrine. It is an enantiomer of a (S)-quinacrine.
Aplicaciones Científicas De Investigación
Sclerosant and Anticarcinogenic Actions Quinacrine, known as an acridine derivative formerly used as an anti-malarial, has demonstrated sclerosant properties. These properties have been utilized for occlusion of the Fallopian tubes in both experimental animals and women. Moreover, quinacrine has shown anticarcinogenic actions. The efficacy of quinacrine as a sclerosant for female sterilization was improved when used in combination with antiprostaglandin drugs and ionic copper, also reducing side effects. There is evidence to suggest that quinacrine does not have carcinogenic effects, based on experimental and epidemiological studies (Zipper et al., 1995a), (Zipper et al., 1995b).
Non-Surgical Female Sterilization Quinacrine has been employed in the method of non-surgical female sterilization by causing inflammation and fibrosis of the proximal fallopian tube. A large-scale field trial in Vietnam with over 31,000 cases reported a low incidence of serious complications and highlighted the method's safety and effectiveness. However, the method's efficacy was notably influenced by the skill of the administering physician or midwife (Hieu et al., 1993).
Anticancer Agent (R)-Quinacrine has been revisited as an anticancer agent, particularly due to its ability to bind to DNA without inducing DNA damage. It modulates various cellular pathways that impact tumor cell survival. This characteristic suggests that quinacrine might have a potential role in cancer treatment, offering the advantages of DNA-binding agents without the associated genotoxicity (Gurova, 2009).
Propiedades
Nombre del producto |
(R)-quinacrine |
|---|---|
Fórmula molecular |
C23H30ClN3O |
Peso molecular |
400 g/mol |
Nombre IUPAC |
(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/t16-/m1/s1 |
Clave InChI |
GPKJTRJOBQGKQK-MRXNPFEDSA-N |
SMILES isomérico |
CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



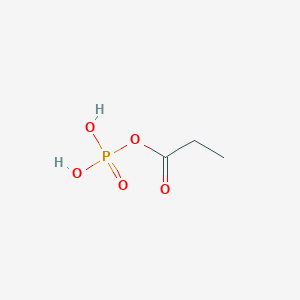
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)


